(2,4-Dimethylpyrimidin-5-YL)boronic acid
Description
Properties
Molecular Formula |
C6H9BN2O2 |
|---|---|
Molecular Weight |
151.96 g/mol |
IUPAC Name |
(2,4-dimethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)3-8-5(2)9-4/h3,10-11H,1-2H3 |
InChI Key |
YMFQYFJUILYFSC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Lithiation-Boronylation Pathway
The metal-halogen exchange proceeds via a single-electron transfer (SET) mechanism, where n-BuLi abstracts bromide to form a lithio-pyrimidine intermediate. Density functional theory (DFT) studies suggest that the boron center in B(O* i*-Pr)₃ attacks the electron-rich C5 position of the pyrimidine ring, facilitated by the directing effect of the adjacent methyl groups.
Acid-Base Workup for Boronic Acid Isolation
After boronylation, a sequential acid-base extraction isolates the product:
-
Acidification : Hydrochloric acid (HCl) protonates the boronate ester, releasing boric acid.
-
Basification : Sodium hydroxide (NaOH) deprotonates the boronic acid, enabling extraction into the aqueous phase.
-
Precipitation : Adjusting the pH to 2–3 with HCl precipitates the boronic acid, which is filtered and dried.
Process Optimization and Yield Enhancement
Temperature and Stoichiometry
Optimal conditions for the lithiation step require maintaining temperatures below -10°C to minimize Li-Br exchange at undesired positions. A 1:1.2 molar ratio of 5-bromo-2,4-dimethylpyrimidine to n-BuLi ensures complete conversion, while a 10% excess of B(O* i*-Pr)₃ maximizes boronate formation.
Catalytic Systems in Suzuki-Miyaura Borylation
Palladium catalysts with bulky phosphine ligands (e.g., SPhos) improve regioselectivity by sterically shielding the C2 and C4 methyl groups. Adding 10 mol% Pd(OAc)₂ and 2 equiv of B₂Pin₂ in dioxane at 80°C achieves 65% yield after 12 hours.
Analytical and Purification Techniques
Chromatographic Purity Assessment
Ultra-high-performance liquid chromatography (UHPLC) with a C18 column and acetonitrile/water mobile phase (0.1% formic acid) resolves (2,4-dimethylpyrimidin-5-yl)boronic acid at 4.2 min. Purity exceeds 95% after recrystallization from ethyl acetate/hexane.
Chemical Reactions Analysis
Types of Reactions
(2,4-Dimethylpyrimidin-5-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Bases: Such as potassium carbonate or sodium hydroxide in coupling reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Scientific Research Applications
It appears the query is for scientific research applications of (2,4-Dimethylpyrimidin-5-YL)boronic acid. However, the provided search results contain limited information about this specific compound. Based on the available information, here's what can be gathered:
This compound
Given the limited information on the specific applications of this compound in the search results, it's challenging to provide a detailed article with comprehensive data tables and case studies. However, the search results do provide some context regarding boronic acids and their applications in general.
Boronic Acids and Their Applications
General Information:
- Boronic acids and their derivatives are used in synthetic organic chemistry as reactants .
- Organoboron compounds include triorganoboranes, borinic acids, boronic acids, and borate esters . Boronic acids can form boroxines .
- Boronic acids can be protected with different groups such as pinacolate, catecholate, neopentandiolate, diaminonaphthalene derivative, and N-methyliminodiacetic acid (MIDA) .
Reactions and Applications:
- Arylboronic acids can be synthesized using palladium-catalyzed cross-coupling reactions .
- Miyaura–Masuda borylation involves the borylation of aryl halides and pseudohalides with bis(pinacolato)diboron, using a base and a ligand for Pd .
- Pinacolborane and catecholborane can be used as cheaper boron sources instead of bis(pinacolato)diboron .
General Information on Pyrimidine Boronic acids
Mechanism of Action
The mechanism of action of (2,4-Dimethylpyrimidin-5-YL)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron atom to the desired substrate. In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in enzyme inhibition and drug design .
Comparison with Similar Compounds
Substituent Effects on Pyrimidine-Boronic Acids
Pyrimidine-boronic acids vary based on substituents, which critically impact their chemical and biological behavior:
Key Observations :
- Electronic Effects: Methoxy (OCH₃) and amino (NH₂) groups lower the boronic acid’s pKa compared to methyl (CH₃) groups, increasing reactivity under neutral conditions .
Reactivity in Cross-Coupling Reactions
The dimethylpyrimidine core influences reaction efficiency in Suzuki-Miyaura couplings:
Insights :
- Steric hindrance from dimethyl groups may reduce coupling efficiency compared to less hindered analogues.
- Amino-substituted derivatives achieve higher yields due to optimized electronic and solubility profiles .
Antiproliferative Effects
Mechanistic Considerations :
Solubility and Pharmacokinetics
Lipophilicity and solubility are critical for drug development:
- Dimethylpyrimidine derivatives : Moderate solubility due to hydrophobic methyl groups; may require formulation optimization.
- Hydroxynaphthalene derivatives : Precipitation in aqueous media limits in vitro applications despite high potency .
Structure-Activity Relationships (SAR)
Biological Activity
(2,4-Dimethylpyrimidin-5-YL)boronic acid is an organoboron compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological interactions, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_10B_N_2O_2. The compound features a boronic acid functional group attached to a pyrimidine ring, which contributes to its reactivity and biological interactions. Boronic acids are known for their ability to form reversible covalent bonds with diols and other biomolecules, making them valuable in medicinal chemistry.
Synthesis Methods
Synthesis of this compound can be achieved through various methods, including:
- Palladium-Catalyzed Cross-Coupling Reactions : This method involves the coupling of aryl halides with boronic acids.
- Direct Boronation : Utilizing boron reagents to introduce the boronic acid group directly onto the pyrimidine structure.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. Boronic acids can selectively target cancer cells, enhancing their toxicity towards specific tumor types. For instance, studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Table 1: Anticancer Activity of Boronic Acid Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | 0.5 | Induces apoptosis |
| Bortezomib | 0.01 | Proteasome inhibition |
| Other derivatives | Varies | Cell cycle arrest |
Interaction with Biological Targets
Studies have also focused on the binding affinities of this compound with various biological targets. Its interactions can modulate critical biological pathways effectively. For example, it has been shown to interact with insulin and other proteins involved in metabolic processes .
Table 2: Binding Affinities of Boronic Acids
| Compound Name | Target Protein | Binding Affinity (nM) |
|---|---|---|
| This compound | Insulin | 150 |
| 3-Benzyloxyphenylboronic acid | Insulin | 75 |
| Other derivatives | Various | Varies |
Case Studies
- In Vivo Studies : A study evaluated the efficacy of a related compound in mouse models of leukemia. The compound demonstrated a dose-dependent reduction in tumor burden and significant tumor growth inhibition when combined with standard chemotherapy agents .
- Molecular Docking Studies : Molecular docking simulations have revealed insights into how this compound binds to its targets, providing a theoretical basis for its biological activity. These studies help in understanding the specific interactions at the molecular level .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
